(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine-4-carbonyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of Substituents: The morpholine-4-carbonyl group and the methyl group are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of molecular probes and sensors due to its ability to form reversible covalent bonds with diols and other biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of molecular sensors and drug molecules that target specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
3-(Morpholine-4-carbonyl)phenylboronic Acid Pinacol Ester: A derivative with a pinacol ester protecting group.
Uniqueness
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid is unique due to the presence of both a morpholine-4-carbonyl group and a methyl group on the phenyl ring. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H16BNO4 |
---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
[3-methyl-4-(morpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c1-9-8-10(13(16)17)2-3-11(9)12(15)14-4-6-18-7-5-14/h2-3,8,16-17H,4-7H2,1H3 |
InChI Key |
WFOCLTOELXMSLS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.